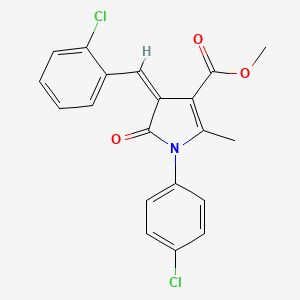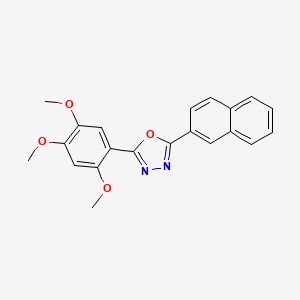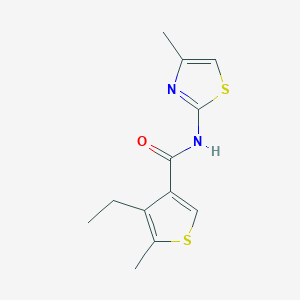
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry. It has been shown to have antitumor activity and can be used as a potential drug candidate for the treatment of cancer. Additionally, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit certain enzymes or proteins in the body, leading to its observed biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its ease of synthesis. The compound can be synthesized efficiently and with high yields using a specific method. Additionally, the compound has been shown to have potent biological activity, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further elucidate the mechanism of action of the compound. This could involve identifying the specific enzymes or proteins that the compound targets and determining the molecular interactions between the compound and its targets. Additionally, further studies could be conducted to determine the optimal dosage and administration of the compound for various applications. Finally, the compound could be further evaluated for its potential applications in other fields, such as agriculture or materials science.
Conclusion
In conclusion, N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has potential applications in various fields of science. Its ease of synthesis, potent biological activity, and potential applications make it an exciting compound for further study. However, further research is needed to fully elucidate the mechanism of action of the compound and determine its optimal applications and dosage.
合成法
The synthesis of N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-dimethoxybenzyl chloride with 2-methylbenzyl azide in the presence of a copper catalyst. The reaction takes place under mild conditions and yields the desired product in high purity. This method has been optimized to produce N-(3,5-dimethoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide efficiently and with high yields.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-6-4-5-7-16(14)12-24-13-19(22-23-24)20(25)21-11-15-8-17(26-2)10-18(9-15)27-3/h4-10,13H,11-12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMPMJTWVFYSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)


![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4927939.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)
![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)



![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)

